molecular formula C18H30O3 B3026239 9-(5-Pentylfuran-2-yl)nonanoic acid CAS No. 4179-43-5

9-(5-Pentylfuran-2-yl)nonanoic acid

Cat. No. B3026239
CAS RN: 4179-43-5
M. Wt: 294.4 g/mol
InChI Key: BJTONYHCPUUWFX-UHFFFAOYSA-N
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Description

“9-(5-Pentylfuran-2-yl)nonanoic acid” is a type of furan fatty acid (FuFA) which are known for their excellent radical scavenging properties . It is characterized by a central furan moiety embedded in an otherwise saturated carboxyalkyl chain . The furan moiety is substituted with one methyl group (monomethyl-FuFAs, M-FuFAs) in β-position or two methyl groups in β- and βʹ-position (dimethyl-FuFAs, D-FuFAs) .


Synthesis Analysis

The synthesis of “9-(5-Pentylfuran-2-yl)nonanoic acid” involves a strategy that allows trace compounds to be enriched to a level suited for structure determination by NMR . The lipid extracted from latex, the richest known source of FuFAs, is subsequently fractionated by countercurrent chromatography (CCC), silver ion, and silica gel column chromatography .


Molecular Structure Analysis

The molecular formula of “9-(5-Pentylfuran-2-yl)nonanoic acid” is C18H30O3 . The exact mass is calculated to be 294.219495 . The structure includes a furan moiety and a carboxyalkyl chain .


Chemical Reactions Analysis

The presence of singlet oxygen (1O2), a reactive oxygen species generated by energy transfer from one or more light-excited donors to molecular oxygen, leads to turnover of “9-(5-Pentylfuran-2-yl)nonanoic acid” in vivo .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-(5-Pentylfuran-2-yl)nonanoic acid” include a heavy atom count of 21, one ring, one aromatic ring, 13 rotatable bonds, a van der Waals molecular volume of 315.15, a topological polar surface area of 50.44, one hydrogen bond donor, three hydrogen bond acceptors, and a logP of 5.37 .

Scientific Research Applications

Antioxidant and Radical Scavenging Properties

9-(5-Pentylfuran-2-yl)nonanoic acid: (referred to as 9M5 for brevity) is a furan fatty acid (FuFA) known for its excellent radical scavenging properties. FuFAs are minor constituents found in various biological samples and foods. Specifically, the furan moiety in 9M5 is embedded in an otherwise saturated carboxyalkyl chain. Its unique structure contributes to its antioxidant activity, making it a potential candidate for natural antioxidants in food preservation and health supplements .

Analytical Methods and Detection

a. Chromatographic Techniques: Analytical methods, including silver ion chromatography and gas chromatography-mass spectrometry (GC/MS), are used to detect and quantify 9M5 in biological samples. Researchers often employ internal standards (e.g., 9M5 ethyl ester) for accurate quantification .

Environmental and Industrial Uses

a. Biodegradable Polymers: Furan-based compounds like 9M5 can serve as building blocks for biodegradable polymers. These polymers find applications in sustainable materials, coatings, and packaging.

Future Directions

Future research could focus on further understanding the synthesis, structure, and properties of “9-(5-Pentylfuran-2-yl)nonanoic acid”. In particular, the role of this compound in scavenging reactive oxygen species could be a valuable area of study .

properties

IUPAC Name

9-(5-pentylfuran-2-yl)nonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-8-11-16-14-15-17(21-16)12-9-6-4-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTONYHCPUUWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(O1)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705941
Record name 9-(5-Pentylfuran-2-yl)nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(5-Pentylfuran-2-yl)nonanoic acid

CAS RN

4179-43-5
Record name 9-(5-Pentylfuran-2-yl)nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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